Phenyl diphenylcarbamate
説明
Phenyl diphenylcarbamate (chemical structure: 2-(phenylcarbamoyl)phenyl diphenylcarbamate) is a carbamate derivative characterized by two phenyl groups attached to the carbamate moiety. It has garnered attention in medicinal chemistry for its role as a cholinesterase inhibitor. Specifically, it exhibits potent inhibition of butyrylcholinesterase (BChE) with an IC50 value of 1.60 µM, making it one of the most selective BChE inhibitors among its analogs . Its structure-activity relationship (SAR) highlights the importance of aromatic substituents in enhancing enzyme binding and selectivity.
特性
CAS番号 |
5416-45-5 |
|---|---|
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC名 |
phenyl N,N-diphenylcarbamate |
InChI |
InChI=1S/C19H15NO2/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
InChIキー |
XSJJNRDFIMCZRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
WL-342371の合成は、通常、さまざまな試薬と触媒の使用を含む複数段階のプロセスです。 一般的な方法の1つは、チアゾリジン-2,4-ジオン誘導体を、特定のビフェニル部分、アミノ酸側鎖、およびスルホンアミドと制御された条件下で反応させることを含みます 。反応条件には、多くの場合、特定の温度、圧力、およびpHレベルが含まれ、目的の生成物を高純度と高収率で得ることが保証されます。
工業生産方法
WL-342371の工業生産には、特殊な機器を使用して、化合物が大量に合成されるバルク重合技術が含まれる場合があります。 このプロセスには、多くの場合、目的の化学構造を達成するために、高乱流と制御された温度の段階が含まれます 。触媒と溶媒の使用も、生産プロセスの効率とスケーラビリティを向上させるために、工業環境で一般的です。
化学反応の分析
Hydrolysis Reactions
Phenyl diphenylcarbamate undergoes hydrolysis under acidic, basic, or environmental conditions, yielding phenol and diphenylamine as primary products . The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the carbamate bond:
| Conditions | Products | Rate Influencers |
|---|---|---|
| Aqueous (pH 7, 25°C) | Phenol, Diphenylamine, CO₂ | pH, temperature, solvent polarity |
| Basic (NaOH, 60°C) | Accelerated phenol formation | Base concentration, stirring rate |
| Acidic (HCl, 50°C) | Slower degradation | Acid strength, steric hindrance |
Environmental hydrolysis of its precursor, diphenyl carbonate, suggests similar susceptibility to abiotic degradation .
Transesterification
The carbamate group reacts with alcohols or amines via nucleophilic substitution, enabling the synthesis of derivatives:
Example with Methanol:
| Alcohol | Product | Yield | Conditions |
|---|---|---|---|
| Methanol | Methyl diphenylcarbamate | 85% | THF, RT, 12h |
| Benzyl Alcohol | Benzyl diphenylcarbamate | 78% | Dry DCM, 24h |
This reactivity is exploited to modify carbamate esters for applications in polymer chemistry.
Urea Formation
Phenyl diphenylcarbamate reacts with primary amines to form dissymmetric ureas under mild conditions :
| Amine | Urea Product | Catalyst | Selectivity |
|---|---|---|---|
| Benzylamine | N-Benzyl-N,N-diphenylurea | TBAF | >90% |
| Cyclohexylamine | N-Cyclohexyl-N,N-diphenylurea | None | 82% |
Secondary amines form stable carbamates with rotameric properties, as confirmed by NMR studies .
Enzyme Inhibition
Phenyl diphenylcarbamate derivatives exhibit potent cholinesterase inhibition, with structural modifications enhancing activity:
| Derivative | Target Enzyme | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | 12x over AChE |
| N,N-Diphenyl variants | AChE | 38.98 | Non-selective |
Molecular docking reveals interactions at peripheral anionic sites of cholinesterases, suggesting non-covalent binding .
Kinetic and Thermodynamic Factors
Reaction rates and equilibria depend on:
Stability and Degradation
Phenyl diphenylcarbamate is stable under anhydrous conditions but degrades in aqueous environments. Its precursor, diphenyl carbonate, hydrolyzes to phenol and CO₂ with a half-life of days in neutral water .
科学的研究の応用
Medicinal Chemistry
1.1 Cholinesterase Inhibition
Phenyl diphenylcarbamate has been investigated for its inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that this compound exhibits potent inhibitory activity, with an IC50 value of 1.60 µM for BChE, making it one of the most effective inhibitors among tested derivatives .
The molecular docking studies suggest that the carbamate moiety interacts favorably with the active sites of these enzymes, indicating potential therapeutic applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
1.2 Antimicrobial Activity
In addition to enzyme inhibition, phenyl diphenylcarbamate derivatives have shown antimicrobial properties against various pathogens, including mycobacteria and Gram-positive cocci. These compounds display lower cytotoxicity compared to traditional antibiotics, suggesting their potential as safer alternatives in antimicrobial therapy .
Material Science
2.1 Polymer Chemistry
Phenyl diphenylcarbamate can be utilized in the synthesis of polycarbonate materials. Its role as a raw material in producing polycarbonate indicates its importance in developing high-performance plastics used in various applications, including automotive and electronics .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Cholinesterase Inhibition | IC50 for BChE: 1.60 µM |
| Antimicrobial Activity | Effective against mycobacteria | |
| Material Science | Polymer Synthesis | Used in producing polycarbonate |
Case Studies
4.1 Case Study on Cholinesterase Inhibitors
A study evaluated several derivatives of phenyl diphenylcarbamate for their ability to inhibit cholinesterases. The results indicated that certain modifications to the carbamate structure enhanced inhibitory potency, suggesting pathways for developing new therapeutic agents .
4.2 Case Study on Antimicrobial Efficacy
Research conducted on the antimicrobial properties of phenyl diphenylcarbamate derivatives demonstrated significant activity against resistant strains of bacteria, highlighting their potential as effective antimicrobial agents with reduced toxicity profiles compared to existing treatments .
作用機序
類似の化合物との比較
WL-342371は、その独自性を強調するために、他の類似の化合物と比較できます。
チアゾリジン-2,4-ジオン誘導体: これらの化合物は、WL-342371と同様のコア構造を共有していますが、側鎖や官能基が異なる場合があります.
Bcl-2 / Mcl-1阻害剤: AT-101やWL-276などの化合物は、Bcl-2とMcl-1を阻害することが知られていますが、WL-342371は、特定の研究でより強い阻害効果と安定性を示しています.
スルホンアミド誘導体: これらの化合物は、同様の官能基を持っていますが、WL-342371と比較して反応性と用途が異なる場合があります.
類似化合物との比較
Cholinesterase Inhibitors
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Activity : This thiocarbamate derivative is the most potent acetylcholinesterase (AChE) inhibitor in its class, with an IC50 of 38.98 µM .
- Selectivity : Unlike phenyl diphenylcarbamate, it shows dual inhibition (AChE and BChE) but weaker selectivity for BChE.
- Structural Insight : The thiocarbamate group and chloro substituents enhance AChE binding but reduce BChE specificity compared to diphenylcarbamates.
N-Methyl-N-phenyl carbamates
- Activity : Derivatives like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide exhibit moderate AChE/BChE inhibition (IC50: 10–100 µM) .
- Comparison : The absence of a second phenyl group reduces BChE affinity, underscoring the critical role of diphenyl substitution in phenyl diphenylcarbamate’s potency.
Table 1 : Key Cholinesterase Inhibitors and Their IC50 Values
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| Phenyl diphenylcarbamate | >100 | 1.60 | >62.5 |
| O-{4-Chloro...dimethylcarbamothioate} | 38.98 | 45.20 | 0.86 |
| Rivastigmine (Reference) | 13.5 | 16.8 | 0.80 |
Prostanoid Receptor Agonists
FK-788 (R)-4
- Activity : A diphenylcarbamate derivative with a tetrahydronaphthalene skeleton acts as a selective IP receptor agonist (IC50: 18 nM ) .
- Application : Demonstrates antiplatelet activity and oral bioavailability in preclinical models, unlike phenyl diphenylcarbamate, which lacks receptor-targeting properties.
- Structural Difference : The tetrahydronaphthalene backbone enhances IP receptor binding, while phenyl diphenylcarbamate’s planar structure favors cholinesterase inhibition.
Chemical Stability and Reactivity
- Ethyl diphenylcarbamate : Kinetic studies in the gas phase reveal slower elimination rates (log k1 = 12.91 – 208.2 kJ·mol⁻¹) compared to less bulky analogs, indicating enhanced thermal stability due to phenyl groups .
- Comparison with N-methyl-3-piperidyl diphenylcarbamate (MPDC) : MPDC’s specificity in inhibiting barbiturate metabolism highlights the role of carbamate substituents in modulating enzyme interactions .
Table 2 : Elimination Kinetics of Carbamates
| Compound | Arrhenius Equation (log k1) | Activation Energy (kJ·mol⁻¹) |
|---|---|---|
| Ethyl diphenylcarbamate | 12.91 ± 0.18 | 208.2 ± 2.4 |
| Ethyl N-benzyl-N-cyclopropylcarbamate | 12.94 ± 0.09 | 198.5 ± 0.9 |
生物活性
Phenyl diphenylcarbamate (PDC) is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterases and its antimicrobial properties. This article explores the various aspects of its biological activity, supported by recent research findings and data.
1. Cholinesterase Inhibition
One of the most significant biological activities of phenyl diphenylcarbamate is its role as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE). Research indicates that PDC exhibits a low inhibitory concentration (IC50) value, demonstrating its potency:
- IC50 Values :
The molecular docking studies suggest that the carbamate moiety contributes significantly to the interaction with cholinesterase enzymes, enhancing the compound's inhibitory potential .
2. Antimicrobial Activity
Phenyl diphenylcarbamate has also been evaluated for its antimicrobial properties. Various studies have shown that it possesses activity against a range of microorganisms:
- Microbial Strains Tested :
- Comparative Efficacy :
3. Antioxidant Activity
The antioxidant capacity of phenyl diphenylcarbamate was also investigated using various assays:
- DPPH Assay Results :
4. Structure-Activity Relationship (SAR)
The biological activity of phenyl diphenylcarbamate can be influenced by its structural features:
- Substituent Effects :
- Derivatives and Modifications :
5. Case Studies
Several studies highlight the potential applications of phenyl diphenylcarbamate derivatives:
- A study focused on the synthesis and evaluation of novel cholinesterase inhibitors found that phenyl diphenylcarbamate derivatives exhibited promising results in both in vitro and in vivo models .
- Another investigation into antimicrobial activity reported that certain derivatives maintained efficacy against resistant strains while exhibiting reduced toxicity compared to traditional antibiotics .
Q & A
Q. How can phenyl diphenylcarbamate be synthesized and characterized for purity assessment?
Methodological Answer :
- Synthesis : Use nucleophilic substitution or carbamate coupling reactions, analogous to ethyl diphenylcarbamate synthesis ( ). React phenyl chloroformate with diphenylamine in anhydrous conditions.
- Characterization :
- NMR Spectroscopy : Analyze H and C spectra to confirm aromatic protons (6.5–7.5 ppm) and carbamate carbonyl (~155 ppm).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~ 318 for CHNO).
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, referencing protocols for carbamates in .
- Reference : Similar purity validation methods for regulated carbamates are detailed in and .
Q. What storage conditions ensure the long-term stability of phenyl diphenylcarbamate?
Q. How can experimental design optimize phenyl diphenylcarbamate detection in biological matrices?
Methodological Answer :
- Design of Experiments (DoE) : Apply Central Composite Design (CCD) to optimize extraction efficiency. Variables include pH (4–10), solvent polarity (acetonitrile:water ratios), and derivatization time (10–60 min).
- Analytical Method : Use ultra-high-performance liquid chromatography (UHPLC) with a 5% phenyl column ( ) and tandem mass spectrometry (MS/MS) for enhanced sensitivity.
- Validation : Calculate recovery rates (≥85%) and limits of detection (LOD < 1 ng/mL) using spiked samples.
- Reference : CCD for carbamate analysis is demonstrated in ; phenyl column applications are in .
Q. What multivariate data analysis techniques resolve spectral overlaps in phenyl diphenylcarbamate characterization?
Methodological Answer :
- Spectral Deconvolution : Use Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to differentiate overlapping peaks in Raman or IR spectra.
- Case Study : For surface-enhanced Raman spectroscopy (SERS), pre-process raw data with baseline correction and normalization. Apply PCA to distinguish phenyl diphenylcarbamate from matrix interferences (e.g., proteins or lipids).
- Software Tools : Open-source platforms (e.g., Python’s scikit-learn) or commercial packages (e.g., SIMCA) can automate analysis.
- Reference : Multivariate approaches for SERS data are discussed in .
Q. How should researchers address contradictions in reported reactivity of phenyl diphenylcarbamate under basic vs. acidic conditions?
Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (pH 2–12, 25°C). Monitor hydrolysis kinetics via UV-Vis spectroscopy (absorbance at 280 nm for carbamate cleavage).
- Mechanistic Probes : Use isotopic labeling (e.g., O in water) to track hydrolysis pathways. Compare results to computational models (DFT calculations for transition states).
- Data Reconciliation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies ( ).
- Reference : Guidance on resolving data contradictions is provided in .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
